2-(Thian-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)acetic acid typically involves the cyclization of appropriate precursors to form the thiopyran ring, followed by the introduction of the acetic acid group. One common method involves the reaction of 4-chlorobutyric acid with sodium sulfide to form the thiopyran ring, which is then oxidized to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiopyran derivatives.
Scientific Research Applications
2-(Thian-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yl)acetic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Thiazole: Contains a five-membered ring with sulfur and nitrogen.
Thiophene: Contains a five-membered ring with sulfur.
Pyridine: Contains a six-membered ring with nitrogen.
Comparison: 2-(Thian-4-yl)acetic acid is unique due to its six-membered thiopyran ring, which imparts different chemical properties compared to the five-membered rings in thiazole and thiophene. The presence of the acetic acid group also provides additional reactivity, making it a versatile compound for various applications.
Biological Activity
2-(Thian-4-yl)acetic acid, with the chemical formula C5H6O2S and CAS number 137103-09-4, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a thian group, which is a five-membered ring containing sulfur. This unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study involving various synthesized derivatives of thiazolyl-acetic acid derivatives demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution technique.
Compound | Bacterial Strain | MIC (mg/L) |
---|---|---|
3a | Staphylococcus epidermidis | 156 |
3d | Staphylococcus aureus | 156 |
3l | Escherichia coli | 250 |
3x | Candida albicans | 156 |
The results indicated that compounds derived from this compound, particularly those with modifications, showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
The mechanism by which this compound exerts its biological effects is primarily through interactions with cellular components. The thian group may facilitate binding to specific receptors or enzymes, altering metabolic pathways. For instance, compounds similar to this acid have been shown to inhibit bacterial cell wall synthesis, leading to antimicrobial effects.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial activity of thiazole derivatives including this compound against various pathogens. The findings suggested that modifications to the thian structure significantly enhanced activity against resistant strains .
- Toxicological Assessment : Another study focused on the safety profile of this compound in animal models. It was observed that at therapeutic doses, the compound did not exhibit significant toxicity, making it a candidate for further pharmacological exploration .
Applications in Drug Development
The unique structure of this compound positions it as a promising scaffold for drug development. Its derivatives have potential applications in treating infections caused by resistant bacteria and may serve as lead compounds in the design of new antibiotics.
Properties
IUPAC Name |
2-(thian-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNUYSZERASPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137103-09-4 |
Source
|
Record name | 2-(thian-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.